2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure It features a sulfonamide group, a fluorinated aromatic ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with aniline to form 4-(4-fluoro-3-methylbenzenesulfonamido)benzene. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Acetamide Formation: : The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound. The reaction is typically conducted under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a lead compound for the development of new drugs with antibacterial or anti-inflammatory properties.
Medicine
Medicinally, the compound’s structure suggests potential applications as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the fluorinated aromatic ring may enhance its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The fluorinated aromatic ring may enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)sulfonamide derivatives: These compounds share the sulfonamide group and fluorinated aromatic ring but differ in the substituents attached to the aromatic ring.
N-(2-methoxyethyl)acetamide derivatives: These compounds share the acetamide moiety but differ in the other functional groups attached to the molecule.
Uniqueness
2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a fluorinated aromatic ring makes it particularly interesting for medicinal chemistry applications, as these features can enhance the compound’s pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-11-16(7-8-17(13)19)26(23,24)21-15-5-3-14(4-6-15)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNZXNLYALHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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